N-Methoxy-N-methyl-9H-xanthene-9-carboxamide
Description
Contextualization of Weinreb Amides as Versatile Synthetic Intermediates
N-methoxy-N-methylamides, commonly known as Weinreb amides, are a class of chemical compounds that have become indispensable tools in organic synthesis since their introduction. orientjchem.orgproquest.com Their primary utility lies in their reaction with organometallic reagents, such as Grignard reagents and organolithiums, to produce ketones in high yields. orientjchem.orgmychemblog.com
Prior to the development of Weinreb amides, the direct conversion of more reactive carboxylic acid derivatives like acid chlorides or esters to ketones using organometallic reagents was often problematic. The initially formed ketone is itself highly reactive towards the organometallic reagent, leading to over-addition and the formation of tertiary alcohols as byproducts. orientjchem.org
The Weinreb amide circumvents this issue due to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack. proquest.comnih.gov This chelated intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. orientjchem.org This stability prevents the undesired second addition of the organometallic reagent, ensuring a clean and high-yield conversion to the corresponding ketone. nih.gov
The preparation of Weinreb amides is straightforward and can be accomplished from various starting materials, including carboxylic acids, acid chlorides, esters, and lactones. orientjchem.orgorientjchem.org This versatility and their stability have established Weinreb amides as a "textbook" functional group for the controlled synthesis of ketones and aldehydes (via reduction). nih.govbohrium.com More recently, they have also been explored as directing groups in transition metal-catalyzed C-H functionalization reactions, further expanding their synthetic utility. nih.gov
Significance of the 9H-Xanthene Scaffold in Chemical Research
The 9H-xanthene core is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules. researchgate.net This tricyclic system, characterized by a dibenzo[b,e]pyran framework, imparts unique chemical and physical properties to the molecules that contain it. researchgate.netnih.gov
In the realm of medicinal chemistry, the xanthene scaffold is of paramount importance due to the diverse biological activities exhibited by its derivatives. nih.gov Depending on the substituents, particularly at the 9-position, xanthene-based compounds have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. researchgate.netresearchgate.net For instance, derivatives of 9H-xanthene-9-carboxylic acid have been investigated as activators for AMP-activated protein kinase (AMPK), a target for type 2 diabetes, and as potent enhancers for the mGlu1 receptor, a target for neurological disorders. researchgate.netresearchgate.net Clinically relevant drugs like propantheline (B1209224) bromide, an antimuscarinic agent, are also based on this scaffold. nih.gov
Beyond pharmaceuticals, the xanthene scaffold is a cornerstone of dye chemistry. Its rigid, conjugated structure is the basis for highly fluorescent dyes such as fluorescein (B123965) and rhodamines. These dyes are widely used in bioimaging, laser technologies, and as pH-sensitive fluorescent probes. nih.gov The photophysical properties of the xanthene core can be finely tuned by chemical modification, making it an attractive platform for developing new functional materials for applications in organic electronics and photovoltaics. nih.govacs.org
Rationale for Comprehensive Academic Investigation of N-Methoxy-N-methyl-9H-xanthene-9-carboxamide
The academic investigation of This compound is predicated on the strategic fusion of the robust synthetic utility of the Weinreb amide with the proven biological and photophysical significance of the 9H-xanthene scaffold. This specific molecule represents a key, yet underexplored, synthetic intermediate for accessing a novel class of 9-acylxanthene derivatives.
The synthesis of this target compound can be logically proposed from its precursors. The starting material, Xanthene-9-carboxylic acid , can be prepared from xanthone (B1684191) via reduction and subsequent carboxylation. google.com This acid can then be converted to the more reactive acyl chloride, 9H-Xanthene-9-carbonyl chloride , using standard chlorinating agents like oxalyl chloride or thionyl chloride. The final step would involve the reaction of this acyl chloride with N,O-dimethylhydroxylamine to furnish the desired Weinreb amide, this compound.
The primary rationale for its investigation is its potential as a versatile building block. By reacting this xanthene-based Weinreb amide with a wide array of organometallic reagents (R-MgX, R-Li), a library of novel 9-acylxanthene compounds (Xanthene-C(O)-R) could be synthesized with high precision and yield. These resulting ketones could be valuable for several reasons:
Medicinal Chemistry: Given the known biological activities of xanthene derivatives, new ketone derivatives could be screened for novel therapeutic properties, such as anticancer or neuroprotective effects. researchgate.netresearchgate.net
Materials Science: The introduction of various acyl groups could systematically modify the electronic and photophysical properties of the xanthene core, leading to the development of new fluorescent probes, sensors, or materials for organic electronics. nih.gov
In essence, this compound serves as a molecular bridge, connecting the predictable and powerful reactivity of Weinreb amides with the functional richness of the xanthene world. Its comprehensive study would not only demonstrate a valuable synthetic strategy but also unlock a direct and efficient pathway to a host of new functional molecules with significant potential in diverse scientific fields.
Data Tables
Table 1: Physicochemical Properties of this compound and its Precursors
| Property | This compound appchemical.com | 9H-Xanthene-9-carboxylic Acid | 9H-Xanthene nist.gov |
| CAS Number | 1182056-90-1 | 82-07-5 | 92-83-1 |
| Molecular Formula | C₁₆H₁₅NO₃ | C₁₄H₁₀O₃ | C₁₃H₁₀O |
| Molecular Weight | 269.30 g/mol | 226.23 g/mol | 182.22 g/mol |
| Appearance | Not specified | Solid | Not specified |
| Melting Point | Not specified | 221-225 °C | Not specified |
Table 2: Interactive Data for Key Compounds
Below is an interactive table summarizing key data for the compounds discussed.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |
| This compound | C₁₆H₁₅NO₃ | 269.30 | 1182056-90-1 | Target Weinreb amide intermediate |
| 9H-Xanthene-9-carboxylic Acid | C₁₄H₁₀O₃ | 226.23 | 82-07-5 | Direct precursor to the Weinreb amide |
| 9H-Xanthene | C₁₃H₁₀O | 182.22 | 92-83-1 | Core heterocyclic scaffold |
| N,O-Dimethylhydroxylamine | C₂H₇NO | 61.08 | 6638-79-5 | Reagent for Weinreb amide formation |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 79-37-8 | Reagent for acid chloride formation |
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methyl-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(19-2)16(18)15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXFBJELWBRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methoxy N Methyl 9h Xanthene 9 Carboxamide
Direct Amidation Strategies for the Carboxamide Functionality
Direct amidation involves the in-situ activation of the carboxyl group of 9H-xanthene-9-carboxylic acid to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. This is the most common and straightforward route, utilizing various coupling reagents to promote the reaction, which typically proceeds under mild conditions.
The direct condensation of 9H-xanthene-9-carboxylic acid with N,O-dimethylhydroxylamine (often used as its hydrochloride salt) is mediated by coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. tutorchase.comwikipedia.org This activation enables the formation of a stable tetrahedral intermediate with the incoming amine, which then collapses to form the target amide. wikipedia.org The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, especially given the steric hindrance of the 9-xanthenyl moiety. nih.gov
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), are widely used for amide bond formation. tutorchase.comgoogle.com The reaction proceeds by the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.
To enhance efficiency and suppress side reactions, such as the formation of N-acylurea byproducts and potential racemization if chiral centers were present, carbodiimide (B86325) chemistry is often supplemented with benzotriazole (B28993) additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.govresearchgate.net HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards amines, leading to cleaner reactions and higher yields. nih.govreddit.com Another common activating agent in this class is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming a reactive acylimidazolide intermediate. researchgate.netkoreascience.kr
Table 1: Common Carbodiimide-Type Reagents and Additives To display the table, click on the relevant section.
View Data
| Reagent/Additive | Full Name | Role |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling Agent |
| DCC | Dicyclohexylcarbodiimide | Coupling Agent |
| CDI | 1,1'-Carbonyldiimidazole | Coupling Agent |
| HOBt | 1-Hydroxybenzotriazole | Additive (suppresses side reactions) |
A typical procedure involves stirring 9H-xanthene-9-carboxylic acid with EDC and HOBt in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of N,O-dimethylhydroxylamine hydrochloride and a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the hydrochloride salt. researchgate.net
Phosphonium (B103445) salts are another powerful class of coupling reagents that generate highly reactive oxyphosphonium intermediates from carboxylic acids. uniurb.it Prominent examples include BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyAOP ((7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). uniurb.itwikipedia.org
These reagents are known for their high efficiency and rapid reaction times, even with sterically hindered substrates. wikipedia.orgbiocrick.com The reaction mechanism involves the formation of a benzotriazolyl active ester, which readily reacts with the amine. The use of phosphonium reagents often leads to high yields and minimal byproducts. researchgate.net A newer, highly effective phosphorus-based reagent, P[NCH₃(OCH₃)]₃, has been specifically developed for the direct conversion of carboxylic acids, including hindered ones, to Weinreb amides in excellent yields. organic-chemistry.orgnih.govorganic-chemistry.org Another approach involves using triphenylphosphine (B44618) in combination with reagents like triphosgene (B27547) to activate the carboxylic acid. google.com
Table 2: Representative Phosphonium-Based Coupling Reagents To display the table, click on the relevant section.
View Data
| Reagent | Full Name |
| BOP | Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| P[NCH₃(OCH₃)]₃ | Tris[methoxy(methyl)amino]phosphine |
Triazine-based coupling agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), provide a robust method for forming amide bonds. orientjchem.org When CDMT is reacted with a carboxylic acid in the presence of a base like N-methylmorpholine (NMM), it forms a reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This activated ester is then efficiently converted to the corresponding Weinreb amide upon reaction with N,O-dimethylhydroxylamine. orientjchem.org
A water-soluble derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), allows for the reaction to be performed in alcoholic or even aqueous solvents, simplifying the procedure as it often requires just mixing the acid, amine, and DMT-MM without additional additives. researchgate.net Another effective reagent in this class is propanephosphonic acid anhydride (B1165640) (T3P®), which is noted for its mild reaction conditions, high yields, and suppression of epimerization. ribbitt.comdeepdyve.comresearchgate.netcore.ac.uk
Table 3: Common Triazine- and Anhydride-Based Coupling Reagents To display the table, click on the relevant section.
View Data
| Reagent | Full Name |
| CDMT | 2-Chloro-4,6-dimethoxy-1,3,5-triazine |
| DMT-MM | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride |
| T3P® | Propanephosphonic acid anhydride |
Benzotriazole derivatives are central to many modern coupling protocols. While HOBt and its analogue HOAt (1-hydroxy-7-azabenzotriazole) are typically used as additives, several standalone coupling reagents incorporate this moiety. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for difficult couplings. koreascience.krthieme-connect.com
These reagents react with the carboxylic acid to form a benzotriazolyl active ester in situ, which then undergoes aminolysis. researchgate.net This method is highly efficient and is often the choice for challenging amide bond formations, including the synthesis of Weinreb amides from sterically demanding carboxylic acids. thieme-connect.com The reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base.
An alternative to direct coupling involves a two-step process where 9H-xanthene-9-carboxylic acid is first converted into a more reactive acylating agent. This activated intermediate is then reacted with N,O-dimethylhydroxylamine to yield the final product. This approach can be advantageous as the activated intermediates are often highly reactive and can lead to very clean conversions. mychemblog.com
The most common activated derivative is the acyl chloride. 9H-Xanthene-9-carbonyl chloride can be prepared by treating the parent carboxylic acid with reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF. chemicalbook.com The resulting acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (such as pyridine (B92270) or triethylamine) to furnish N-Methoxy-N-methyl-9H-xanthene-9-carboxamide. wikipedia.orgmychemblog.com
Another strategy is the formation of a mixed anhydride. For instance, reacting the carboxylic acid with methanesulfonyl chloride in the presence of a base generates a mixed methanesulfonic anhydride. nih.gov This highly activated species readily reacts with N,O-dimethylhydroxylamine to form the Weinreb amide, a method particularly effective for hindered carboxylic acids. nih.gov
Table 4: Reagents for Activation of Carboxylic Acids To display the table, click on the relevant section.
View Data
| Reagent | Activated Intermediate |
| Oxalyl Chloride | Acyl Chloride |
| Thionyl Chloride | Acyl Chloride |
| Methanesulfonyl Chloride | Mixed Sulfonic Anhydride |
Conversion from Activated Carboxylic Acid Derivatives
From 9H-Xanthene-9-carbonyl Chlorides
The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride is a common and direct method for the preparation of Weinreb amides. wikipedia.orgwisc.edu This transformation involves the nucleophilic acyl substitution where the amine nitrogen of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. mychemblog.com
The general procedure involves dissolving 9H-xanthene-9-carbonyl chloride in an inert aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), followed by the addition of N,O-dimethylhydroxylamine hydrochloride and a suitable base. The reaction is often performed at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize side reactions.
Table 1: Representative Conditions for Weinreb Amide Synthesis from Acyl Chloride
| Starting Material | Reagents | Base | Solvent | Typical Conditions | Yield |
|---|---|---|---|---|---|
| 9H-Xanthene-9-carbonyl Chloride | N,O-dimethylhydroxylamine hydrochloride | Pyridine or Triethylamine | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | 0 °C to room temperature | Generally high |
From 9H-Xanthene-9-carboxylates (Esters, Lactones)
Esters, such as methyl 9H-xanthene-9-carboxylate, can be converted into this compound using organoaluminum reagents. mychemblog.comorientjchem.org The most commonly employed reagents for this transformation are trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). mychemblog.com These reagents activate the N,O-dimethylhydroxylamine for nucleophilic attack on the ester carbonyl.
The reaction mechanism is believed to involve the formation of an aluminum-amine complex, which then reacts with the ester. The use of two equivalents of the aluminum reagent is often necessary, with the first equivalent reacting with the N-H bond of the hydroxylamine (B1172632) and the second coordinating to the carbonyl oxygen of the ester, thereby activating it for the subsequent nucleophilic attack. Alternatively, non-nucleophilic Grignard reagents can be used to activate the amine prior to the addition of the ester. wikipedia.org The structural elucidation of methyl 9H-xanthene-9-carboxylate, a potential precursor, has been reported. nih.gov
Table 2: Reagents for Converting Esters to Weinreb Amides
| Starting Material | Primary Reagent | Alternative Reagent | Key Feature |
|---|---|---|---|
| Methyl 9H-xanthene-9-carboxylate | Trimethylaluminum (AlMe₃) | Dimethylaluminum chloride (Me₂AlCl) | Activates N,O-dimethylhydroxylamine for nucleophilic attack. |
From 9H-Xanthene-9-carboxylic Anhydrides
Carboxylic anhydrides, including mixed anhydrides, serve as effective acylating agents for the synthesis of Weinreb amides. mychemblog.comorientjchem.org This method can be performed by directly reacting the anhydride of 9H-xanthene-9-carboxylic acid with N,O-dimethylhydroxylamine. More commonly, the Weinreb amide is prepared in a one-pot procedure directly from the carboxylic acid. organic-chemistry.org In these procedures, the carboxylic acid is activated in situ by forming a mixed anhydride. For instance, sterically hindered carboxylic acids can be converted to Weinreb amides using methanesulfonyl chloride and a base, which proceeds through a mixed methanesulfonic anhydride intermediate. organic-chemistry.org Other coupling agents like 2-chloro-4,6-dimethoxy[1.3.5]triazine (CDMT) can also be used to activate the carboxylic acid for amidation. unito.it
Strategic Approaches Involving Xanthene Core Formation and Subsequent Derivatization
An alternative to direct derivatization is a strategic approach where the xanthene scaffold is first constructed, followed by functionalization at the C-9 position to introduce the necessary precursor for the carboxamide group.
Ring-Closing Reactions to Form the Xanthene Scaffold
The xanthene framework is a tricyclic ether that can be synthesized through various ring-closing reactions. researchgate.net Methodologies for constructing C9-functionalized xanthenes include Friedel–Crafts cyclization and cascade nucleophilic addition–cyclic Michael addition of arynes with ortho-α,β-unsaturated phenols. thieme-connect.com Microwave-assisted ring closure reactions have also been shown to be effective for synthesizing related heterocyclic structures, offering high yields and significantly reduced reaction times. researchgate.netresearchgate.net These methods provide a versatile entry into the xanthene core structure, which can then be further modified.
Table 3: Methodologies for Xanthene Scaffold Formation
| Reaction Type | Description | Reference |
|---|---|---|
| Friedel–Crafts Cyclization | An electrophilic aromatic substitution reaction used to form the central pyran ring. | thieme-connect.com |
| Cascade Nucleophilic Addition–Cyclic Michael Addition | A reaction of arynes with specific phenols to construct the xanthene system. | thieme-connect.com |
| Microwave-Assisted Ring Closure | Utilizes microwave irradiation to accelerate the ring formation process, often leading to higher yields. | researchgate.netresearchgate.net |
Functionalization at the Xanthene C-9 Position
The C-9 position of the xanthene ring is particularly reactive and amenable to functionalization. researchgate.netnih.gov This reactivity allows for the introduction of various substituents, including precursors for the desired carboxamide group.
A key step in this strategic approach is the introduction of a carboxylic acid group at the C-9 position. One documented method involves a two-step process starting from xanthone (B1684191). google.com First, xanthone is reduced to xanthene via a Huang-Minlon reduction. In the second step, the xanthene is treated with a strong base, such as an organolithium reagent, to deprotonate the C-9 position, forming a carbanion. This nucleophilic intermediate is then quenched by bubbling carbon dioxide gas through the solution at low temperatures. Subsequent acidic workup yields 9H-xanthene-9-carboxylic acid. google.com This carboxylic acid can then be converted to this compound using the standard methods described in section 2.1.
Table 4: Two-Step Synthesis of 9H-Xanthene-9-carboxylic acid
| Step | Starting Material | Reaction | Reagents | Product |
|---|---|---|---|---|
| 1 | Xanthone | Huang-Minlon Reduction | Hydrazine hydrate, base (e.g., KOH) | 9H-Xanthene |
| 2 | 9H-Xanthene | Carboxylation | 1. Strong base (e.g., n-BuLi) 2. Carbon Dioxide (CO₂) 3. Acidic workup | 9H-Xanthene-9-carboxylic acid |
Direct Introduction of the N-Methoxy-N-methylcarboxamide Moiety
The direct conversion of the precursor, 9H-xanthene-9-carboxylic acid, into this compound represents a key step in the synthesis. This transformation is typically achieved through the activation of the carboxylic acid group to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. Several methodologies have been developed for the direct synthesis of Weinreb amides from carboxylic acids, which are applicable to sterically hindered substrates like 9H-xanthene-9-carboxylic acid.
One effective approach involves a one-pot, transition-metal-free synthesis utilizing phosphorus trichloride (B1173362). In this method, the carboxylic acid reacts with N,O-dimethylhydroxylamine in the presence of phosphorus trichloride in a suitable solvent such as toluene. organic-chemistry.org This process is advantageous as it avoids the isolation of the moisture-sensitive intermediate, tris[methoxy(methyl)amino]phosphine, simplifying the procedure and making it more efficient. organic-chemistry.org The reaction demonstrates broad functional group tolerance and is effective for sterically hindered carboxylic acids, providing the corresponding Weinreb amides in excellent yields. organic-chemistry.org
Another powerful reagent for the direct conversion of carboxylic acids to Weinreb amides is P[NCH₃(OCH₃)]₃. This reagent has been shown to be highly effective for both aromatic and aliphatic carboxylic acids, including those with significant steric hindrance. organic-chemistry.org The reaction is typically carried out by heating the carboxylic acid with the reagent in toluene, leading to high yields of the desired Weinreb amide. organic-chemistry.org This method is noted for its simplicity, efficiency, and cost-effectiveness, overcoming the limitations of other methods that may require more expensive reagents or yield poor results with sterically demanding substrates. organic-chemistry.org
For sterically hindered carboxylic acids, a convenient method employing methanesulfonyl chloride and triethylamine has been reported. This process involves the formation of a mixed anhydride of methanesulfonic acid, which activates the carboxylic acid for amide formation upon reaction with N-methoxy-N-methylamine. organic-chemistry.org This technique has demonstrated good yields ranging from 59% to 88% for various hindered carboxylic acids. organic-chemistry.orgnih.gov
The following table summarizes the key aspects of these direct synthetic methodologies.
| Reagent/Method | Key Features | Typical Yields | Ref. |
| Phosphorus Trichloride | One-pot, transition-metal-free | >90% | organic-chemistry.org |
| P[NCH₃(OCH₃)]₃ | Effective for sterically hindered acids | >90% | organic-chemistry.org |
| Methanesulfonyl Chloride/Triethylamine | Good for sterically hindered acids | 59-88% | organic-chemistry.orgnih.gov |
| N-Acylbenzotriazoles | Mild reaction conditions, recoverable byproduct | 73-97% | arkat-usa.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. This involves the development of environmentally benign reaction conditions and the use of catalyst-free or recyclable catalyst systems.
The synthesis of the precursor, 9H-xanthene-9-carboxylic acid, can be achieved through a method described as safe and environmentally friendly. This process involves the Huang-Minlon reduction of xanthone to xanthene, followed by salt formation with a strong base and subsequent carboxylation at low temperatures using carbon dioxide. google.com This method is highlighted for its high purity product without the need for extensive refinement, high yield, and suitability for industrial production, all of which are tenets of green chemistry. google.com The use of readily available and less hazardous reagents contributes to its environmental benignity.
In the context of converting 9H-xanthene-9-carboxylic acid to its Weinreb amide, several one-pot synthesis methods align with green chemistry principles by reducing the number of synthetic steps and purification stages, thereby minimizing waste generation. organic-chemistry.orgresearchgate.net The use of ultrasound-assisted synthesis for xanthene derivatives is another green approach that can lead to higher yields, faster reaction rates, and improved selectivity under milder conditions. nih.gov Furthermore, solvent-free, one-pot, multicomponent reactions for the synthesis of xanthene derivatives have been developed, which are atom-economical and result in low E-factor values, indicating less waste production. um.edu.mtum.edu.mt
The development of catalyst-free or recyclable catalyst systems is a cornerstone of green chemistry. In the synthesis of Weinreb amides, methods that avoid heavy metal catalysts are preferred. The one-pot, transition-metal-free synthesis using phosphorus trichloride is a prime example of a catalyst-free system for the direct conversion of carboxylic acids. organic-chemistry.org
The use of N-acylbenzotriazoles as activating agents for carboxylic acids presents a pathway that, while not strictly catalyst-free, involves a recyclable auxiliary. arkat-usa.orgorganic-chemistry.org After the acylation reaction, the benzotriazole byproduct can be recovered and potentially reused, which aligns with the principles of waste reduction and resource efficiency. arkat-usa.org The reactions are also performed under mild conditions, further contributing to the green profile of the synthesis. arkat-usa.orgresearchgate.net
For the synthesis of the xanthene core, various recyclable catalysts have been explored. These include solid acid catalysts and ionic liquids that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. meddocsonline.org The use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and reduces waste. um.edu.mt
The following table provides an overview of green chemistry approaches relevant to the synthesis of this compound.
| Green Chemistry Approach | Application in Synthesis | Key Advantages | Ref. |
| Environmentally Benign Synthesis of Precursor | Huang-Minlon reduction and carboxylation of xanthone | High yield, high purity, safe, and environmentally friendly | google.com |
| One-Pot Synthesis | Direct conversion of carboxylic acid to Weinreb amide | Reduced steps, less waste, increased efficiency | organic-chemistry.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Synthesis of xanthene derivatives | Higher yields, faster reactions, milder conditions | nih.gov |
| Solvent-Free Reactions | Multicomponent synthesis of xanthenes | Atom economy, low E-factor, reduced solvent waste | um.edu.mtum.edu.mt |
| Transition-Metal-Free Synthesis | Direct amidation using PCl₃ | Avoids toxic heavy metals | organic-chemistry.org |
| Recyclable Reagent | N-acylbenzotriazoles for amidation | Benzotriazole can be recovered and reused | arkat-usa.orgorganic-chemistry.org |
| Recyclable Catalysts | Solid acids and ionic liquids for xanthene synthesis | Easy separation, reusability, reduced waste | meddocsonline.org |
Chemical Reactivity and Transformative Chemistry of N Methoxy N Methyl 9h Xanthene 9 Carboxamide
Reactions Involving the N-Methoxy Group
The N-methoxy group is central to the unique reactivity of Weinreb amides, primarily through its ability to form a stable, chelated tetrahedral intermediate during nucleophilic attack at the carbonyl carbon. wikipedia.orgchemistrysteps.com However, this group can also participate in side reactions, particularly under strongly basic conditions.
Base-Induced Elimination Pathways
With highly basic or sterically hindered nucleophiles, a significant side reaction can occur involving the elimination of the N-methoxy group. wikipedia.org This pathway competes with the desired nucleophilic addition to the carbonyl group.
The base-induced elimination pathway is thought to proceed via deprotonation of the N-methyl group by a strong base. The resulting anion can then undergo elimination, leading to the formation of formaldehyde and an N-methylamide anion. This decomposition pathway can be a notable side reaction when using highly reactive or hindered bases. wikipedia.org
This side reaction underscores the importance of carefully selecting the reaction conditions, including the nature of the nucleophile and the base used. For instance, while Grignard and organolithium reagents are commonly used for ketone synthesis from Weinreb amides, the choice of a less basic or less hindered reagent can be crucial to minimize this elimination side reaction and maximize the yield of the desired carbonyl compound. wikipedia.org
Functionalization and Derivatization of the 9H-Xanthene Moiety
The chemical modification of the aromatic core of N-Methoxy-N-methyl-9H-xanthene-9-carboxamide is a key avenue for the synthesis of novel derivatives with potentially valuable properties. The reactivity of the xanthene ring system is primarily governed by the influence of the central oxygen atom and the N-methoxy-N-methylcarboxamide group at the 9-position.
Electrophilic Aromatic Substitution on the Xanthene Aromatic Rings
The xanthene nucleus is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution (EAS). The central ether linkage acts as an activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) rings. In the case of the 9H-xanthene core, the positions are numbered C1, C2, C3, and C4 on one ring, and C5, C6, C7, and C8 on the other. The ether oxygen activates the C2, C4, C5, and C7 positions.
The N-methoxy-N-methylcarboxamide group at the C9 position is expected to exert a deactivating effect on the aromatic rings due to its electron-withdrawing nature. However, this effect is transmitted through the sp3-hybridized C9 carbon, diminishing its impact on the aromatic reactivity compared to a substituent directly attached to the ring. Consequently, electrophilic substitution on the xanthene rings of this compound is anticipated to proceed, with the regioselectivity primarily controlled by the activating ether oxygen.
The expected order of reactivity for the positions on the xanthene ring towards electrophiles is C2 > C4, and C7 > C5, due to a combination of electronic and steric factors. The para-positions (C2 and C7) are generally favored over the ortho-positions (C4 and C5).
Site-Selective Modifications on the Xanthene Core (e.g., halogenation, nitration, sulfonation)
Building on the principles of electrophilic aromatic substitution, specific functional groups can be introduced onto the xanthene core of this compound.
Halogenation: The introduction of halogen atoms can be achieved using standard electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride, often with a radical initiator or under light. Chlorination can be similarly effected with N-chlorosuccinimide (NCS). The reaction is predicted to yield a mixture of mono- and di-substituted products, with a preference for substitution at the C2 and C7 positions.
Nitration: Nitration of the xanthene core can be accomplished using a mixture of nitric acid and sulfuric acid. Due to the activated nature of the xanthene ring, milder nitrating agents such as acetyl nitrate may also be effective and could offer better control over the reaction. The primary products are expected to be the 2-nitro and 2,7-dinitro derivatives.
Sulfonation: Sulfonation can be achieved by treatment with concentrated sulfuric acid or fuming sulfuric acid. This reaction is typically reversible. The sulfonic acid groups are expected to be introduced at the C2 and C7 positions. google.com
The following table summarizes the predicted outcomes of these site-selective modifications.
| Reaction | Reagents and Conditions | Predicted Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS), CCl₄, heat | 2-Bromo-N-methoxy-N-methyl-9H-xanthene-9-carboxamide and 2,7-Dibromo-N-methoxy-N-methyl-9H-xanthene-9-carboxamide |
| Nitration | HNO₃, H₂SO₄, 0 °C | 2-Nitro-N-methoxy-N-methyl-9H-xanthene-9-carboxamide and 2,7-Dinitro-N-methoxy-N-methyl-9H-xanthene-9-carboxamide |
| Sulfonation | Fuming H₂SO₄ | N-Methoxy-N-methyl-9-oxo-9H-xanthene-2-sulfonic acid-9-carboxamide and N-Methoxy-N-methyl-9-oxo-9H-xanthene-2,7-disulfonic acid-9-carboxamide |
Directed Metalation Strategies for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This technique relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.org The N-methoxy-N-methylcarboxamide group is a well-established DMG in aromatic systems. unblog.fr
In the context of this compound, while the carboxamide group is at the C9 position and not directly on the aromatic ring, it is held in close proximity to the C1 and C8 positions. However, a more likely scenario is that the carboxamide group directs lithiation to the ortho positions of the benzene rings, namely C1 and C8. The oxygen atom of the xanthene core also directs lithiation to the same positions. This synergistic effect would strongly favor deprotonation at C1 and C8.
The process would involve treating this compound with a strong lithium base, such as n-butyllithium or sec-butyllithium, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.
The table below illustrates the potential for directed metalation on this scaffold.
| Electrophile | Reagent | Resulting Functional Group | Predicted Product |
| D₂O | Deuterium oxide | -D | 1-Deuterio-N-methoxy-N-methyl-9H-xanthene-9-carboxamide |
| (CH₃)₃SiCl | Trimethylsilyl chloride | -Si(CH₃)₃ | N-Methoxy-N-methyl-1-(trimethylsilyl)-9H-xanthene-9-carboxamide |
| I₂ | Iodine | -I | 1-Iodo-N-methoxy-N-methyl-9H-xanthene-9-carboxamide |
| CO₂ then H₃O⁺ | Carbon dioxide | -COOH | 9-(N-Methoxy-N-methylcarbamoyl)-9H-xanthene-1-carboxylic acid |
| DMF | N,N-Dimethylformamide | -CHO | 1-Formyl-N-methoxy-N-methyl-9H-xanthene-9-carboxamide |
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive search for detailed spectroscopic data on the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) spectra, including high-resolution proton (¹H NMR), carbon-13 (¹³C NMR), and various two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), no specific experimental data for this compound could be located.
Consequently, a detailed analysis of the chemical environments of its protons and the hybridization states of its carbon skeleton, as well as the intricate proton-proton and carbon-proton correlations, cannot be provided at this time. The elucidation of its precise three-dimensional structure through these advanced spectroscopic methods is contingent on the future availability of empirical data.
While general principles of NMR spectroscopy can predict theoretical chemical shifts and coupling constants for the xanthene and N-methoxy-N-methylamide moieties, a scientifically rigorous article with detailed research findings and data tables, as requested, cannot be generated without access to actual experimental results for this compound.
Further research and publication of the spectroscopic characterization of this specific compound are necessary to enable a thorough and accurate discussion of its structural features.
Advanced Spectroscopic and Structural Elucidation of N Methoxy N Methyl 9h Xanthene 9 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Conformation
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, typically identifying protons that are less than 5 Å apart. While direct experimental NOESY data for N-Methoxy-N-methyl-9H-xanthene-9-carboxamide is not available in published literature, a theoretical analysis based on its rigid xanthene core and flexible carboxamide substituent allows for the prediction of key spatial correlations.
The conformation of the N-methoxy-N-methylamide (Weinreb amide) group is critical. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to distinct spatial environments for the N-methoxy and N-methyl groups. These groups would be expected to show NOE correlations to the proton at the C9 position of the xanthene ring. Furthermore, the C9 proton is spatially close to the aromatic protons on the flanking benzene (B151609) rings of the xanthene moiety (specifically H1, H8, H1a, and H8a). The protons of the N-methyl and N-methoxy groups are also in close proximity to each other and would be expected to exhibit a mutual NOE signal. ox.ac.uk
Table 1: Predicted NOESY Correlations for this compound
| Irradiated Proton(s) | Expected NOE Correlation(s) | Inferred Spatial Proximity |
|---|---|---|
| H9 (Xanthene) | Aromatic Protons (H1, H8) | C9 proton is close to the 'inner' protons of the aromatic rings. |
| H9 (Xanthene) | N-CH₃ and N-OCH₃ Protons | The amide substituent is sterically close to the C9 position. |
| N-CH₃ Protons | N-OCH₃ Protons | Proximity of the two groups on the amide nitrogen. |
These predicted correlations would be essential for confirming the relative orientation of the carboxamide group with respect to the tricyclic xanthene system.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. youtube.comnih.gov For this compound, the molecular formula is established as C₁₆H₁₅NO₃. Using the exact masses of the most abundant isotopes, the monoisotopic mass can be calculated with high precision. This precise mass measurement is a critical step in confirming the identity of the synthesized compound, distinguishing it from other potential isomers or compounds with the same nominal mass. youtube.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₃ |
| Calculated Monoisotopic Mass | 269.1052 g/mol |
| Common Adducts (Predicted) | [M+H]⁺, [M+Na]⁺ |
| m/z of [M+H]⁺ | 270.1125 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecular ions can break apart into smaller charged fragments. The pattern of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure. libretexts.org For this compound, the fragmentation is expected to be dictated by the stable xanthene core and the comparatively labile amide group.
A common fragmentation pathway for amides involves the cleavage of the amide (N-CO) bond. nih.govunl.ptrsc.org The mass spectra of 9-substituted xanthene derivatives often show a prominent peak corresponding to the loss of the substituent at the 9-position, leading to the formation of a stable xanthenyl cation (m/z 181). jst.go.jp
Plausible fragmentation pathways would include:
Loss of the N-methoxy-N-methylamino group: Cleavage of the CO-N bond could generate the 9-xanthenecarbonylium ion.
Formation of the xanthenyl cation: Cleavage of the C9-Carbonyl bond would result in a highly stable xanthenyl cation at m/z 181, which is characteristic of this ring system.
Fragmentation of the amide group: Loss of a methoxy (B1213986) radical (•OCH₃) or a methyl radical (•CH₃) from the molecular ion could also occur.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 269 | [C₁₆H₁₅NO₃]⁺• | Molecular Ion (M⁺•) |
| 210 | [C₁₄H₉O₂]⁺ | Loss of •N(CH₃)OCH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pressbooks.publibretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the tertiary amide group (Amide I band), typically observed in the range of 1630-1680 cm⁻¹. The presence of the xanthene moiety would be indicated by aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings around 1600 cm⁻¹ and 1450-1500 cm⁻¹. The C-O-C stretching of the ether linkage in the xanthene ring would produce strong bands in the fingerprint region, typically between 1200 and 1250 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3010 - 3100 | C-H Stretch | Aromatic (Xanthene) |
| 2850 - 2960 | C-H Stretch | Aliphatic (N-CH₃, O-CH₃) |
| 1650 - 1680 | C=O Stretch (Amide I) | Tertiary Amide |
| 1580 - 1600, 1450 - 1500 | C=C Stretch | Aromatic Ring |
| 1200 - 1250 | C-O-C Asymmetric Stretch | Aryl Ether (Xanthene) |
| 1020 - 1075 | C-O-C Symmetric Stretch | Aryl Ether (Xanthene) |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of published structures of related 9-substituted xanthene derivatives allows for a reliable prediction of its key structural features. goums.ac.ir
The central xanthene ring system is not planar but adopts a folded or butterfly conformation. The dihedral angle between the two benzene rings is a defining characteristic of this scaffold. The carboxamide substituent at the C9 position would likely occupy a pseudo-equatorial position to minimize steric hindrance. The geometry around the amide C-N bond is expected to be essentially planar due to resonance.
Table 5: Expected Crystallographic Parameters based on Analogous Structures
| Structural Parameter | Expected Value/Range | Comment |
|---|---|---|
| Xanthene Dihedral Angle | 150-160° | Indicates a significant fold in the tricyclic system. |
| C=O Bond Length | ~1.23 Å | Typical for an amide carbonyl group. |
| C-N Bond Length | ~1.34 Å | Shorter than a C-N single bond, indicating partial double bond character. |
| C9-C(O) Bond Length | ~1.52 Å | Standard sp³-sp² carbon-carbon single bond. |
Theoretical and Computational Investigations of N Methoxy N Methyl 9h Xanthene 9 Carboxamide
Electronic Structure and Reactivity Studies
The electronic characteristics of a molecule are fundamental to its reactivity. Through various computational methods, it is possible to model and predict these properties, offering a detailed picture of potential chemical behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are employed to determine the optimized geometry and electronic properties of molecules like N-Methoxy-N-methyl-9H-xanthene-9-carboxamide.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For xanthene derivatives, the HOMO is often localized on the electron-rich xanthene core, while the LUMO may be distributed across the substituent at the 9-position. In the case of this compound, the carboxamide group would significantly influence the electronic landscape. The lone pairs on the nitrogen and oxygen atoms of the methoxy (B1213986) and methylamide groups would contribute to the electronic density and affect the energies of the frontier orbitals.
Illustrative Data for a Xanthene Derivative:
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.50 |
| HOMO-LUMO Gap | 4.75 |
Note: The data presented is illustrative for a generic xanthene derivative and not specific to this compound.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps depict regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show regions of high electron density around the oxygen atoms of the xanthene ether linkage and the carbonyl and methoxy groups of the carboxamide moiety. researchgate.net These areas would be represented by shades of red. Conversely, regions of lower electron density, and therefore positive potential, would be expected around the hydrogen atoms. researchgate.net The carbonyl carbon of the amide group would be a significant site of positive potential, making it a prime target for nucleophilic attack. libretexts.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining the energetic feasibility of different mechanistic routes.
The formation of this compound, a Weinreb amide, likely proceeds via nucleophilic acyl substitution. A common synthetic route would involve the reaction of a 9H-xanthene-9-carbonyl derivative (such as an acyl chloride) with N,O-dimethylhydroxylamine.
Transition state analysis for such a reaction would involve locating the highest energy point along the reaction coordinate. For a nucleophilic acyl substitution, this typically involves a tetrahedral intermediate. nih.govmasterorganicchemistry.com Computational methods can be used to calculate the geometry and energy of this transition state, providing crucial information about the reaction's activation energy. The mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the departure of the leaving group. youtube.comkhanacademy.org
By calculating the energies of reactants, intermediates, transition states, and products, an energetic profile of the reaction pathway can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics.
For the synthesis of this compound, the energetic profile would illustrate the energy changes as the reactants come together, pass through the transition state, and form the final product. The relative stability of the tetrahedral intermediate and the height of the activation barriers for its formation and collapse would be key features of this profile. While specific energetic data for this reaction is not available, computational studies on analogous amide formation reactions provide a general framework for understanding the process. researchgate.net
Illustrative Energetic Profile Data for a Generic Amide Formation:
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 (Tetrahedral Intermediate Formation) | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 (Leaving Group Departure) | +12.5 |
| Products | -10.3 |
Note: The data presented is hypothetical and for illustrative purposes to show a typical energetic profile for a nucleophilic acyl substitution reaction.
Computational Insights into Chelation and Intermediate Stability
The N-methoxy-N-methylamide functionality, commonly known as a Weinreb amide, is a crucial feature of this compound. A significant body of computational and experimental work on Weinreb amides has demonstrated their utility in organic synthesis, particularly in the formation of ketones from reactions with organometallic reagents. The key to this utility lies in the stability of the reaction intermediates, a phenomenon that has been extensively investigated through computational modeling.
Theoretical studies have shown that the N-methoxy-N-methylamide group can chelate with metal atoms from organometallic reagents (like organolithium or Grignard reagents). This chelation forms a stable five-membered ring intermediate. The stability of this chelated intermediate is a critical factor that prevents the over-addition of the organometallic reagent, which would otherwise lead to the formation of tertiary alcohols. Computational models indicate that this intermediate is significantly lower in energy compared to the subsequent transition state for the addition of a second equivalent of the organometallic reagent. This high energy barrier for the second addition is what preserves the ketone as the primary product upon acidic workup.
In the specific case of this compound, the bulky 9H-xanthene-9-yl group attached to the carbonyl carbon is expected to further enhance the stability of this chelated intermediate through steric effects, thereby reinforcing the resistance to over-addition.
Conformational Analysis and Dynamics
Exploration of Preferred Conformers of the Weinreb Amide Moiety
The conformational preferences of the Weinreb amide moiety in this compound are primarily dictated by the rotational barrier around the C-N amide bond. This rotation is known to be restricted due to the partial double bond character of the C-N bond, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation can lead to the existence of distinct conformers.
Computational studies on similar sterically hindered N-methoxy-N-methyl amides have shown that the relative orientation of the N-methoxy and N-methyl groups with respect to the carbonyl oxygen can significantly impact the molecule's energy landscape. The bulky xanthene scaffold at the 9-position introduces considerable steric hindrance, which is expected to favor conformations that minimize steric clash between the xanthene ring system and the N-methyl and N-methoxy groups. Theoretical calculations would likely predict a preferred conformation where the larger xanthene group is oriented away from the N-methyl and N-methoxy groups. The precise energy differences between various conformers would depend on the computational method employed (e.g., DFT, MP2) and the basis set.
Ring Pucker and Flexibility of the Xanthene Scaffold
The xanthene scaffold consists of a central dihydropyran ring fused to two benzene (B151609) rings. This central ring is not planar and can adopt a puckered conformation. The degree and nature of this puckering can be influenced by the substituent at the 9-position. For this compound, the presence of the carboxamide group introduces specific steric and electronic demands that will affect the geometry of the central ring.
Computational analyses of various xanthene derivatives have shown that the central ring can exist in boat or twisted-boat conformations. The flexibility of this ring system allows it to accommodate bulky substituents at the 9-position. The puckering of the xanthene ring is not just a structural curiosity; it has been shown to influence the electronic properties and, consequently, the spectroscopic behavior of xanthene derivatives. The specific puckering parameters, such as the Cremer-Pople puckering coordinates, can be calculated using quantum chemical methods to quantify the exact conformation of the central ring.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.
NMR Chemical Shifts: Density Functional Theory (DFT) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. For this compound, theoretical calculations would provide insights into the electronic environment of each nucleus. The predicted chemical shifts are highly dependent on the molecular geometry, and therefore, accurate conformational analysis is a prerequisite for reliable predictions. Below is a table of hypothetical predicted ¹³C NMR chemical shifts based on DFT calculations for a representative xanthene-9-carboxamide structure.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 168.5 |
| C9 | 45.2 |
| C (aromatic, C-O) | 152.0 |
| C (aromatic, CH) | 120-130 |
| N-CH₃ | 34.1 |
| O-CH₃ | 61.7 |
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. For this compound, key predicted vibrational modes would include the carbonyl (C=O) stretch of the amide, C-N stretching, and various vibrations associated with the xanthene scaffold. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch (Amide I) | 1650-1680 |
| C-O-C Stretch (Xanthene Ether) | 1230-1270 |
| C-N Stretch | 1390-1420 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
It is important to note that the accuracy of these predicted spectroscopic parameters depends heavily on the level of theory and basis set used in the calculations. Comparison with experimental data, when available, is crucial for validating the computational models.
Applications and Emerging Research Avenues of N Methoxy N Methyl 9h Xanthene 9 Carboxamide
Utility as a Precursor in Complex Molecule Synthesis (Non-Clinical Context)
The strategic placement of a Weinreb amide at the 9-position of the xanthene nucleus makes N-Methoxy-N-methyl-9H-xanthene-9-carboxamide a highly versatile and controllable synthetic building block. This functionality is key to its application in the construction of complex, non-pharmacological organic compounds and as an intermediate in multi-step total synthesis.
The primary utility of this compound in this context lies in the predictable reactivity of its Weinreb amide group. Unlike more reactive acylating agents, the Weinreb amide exhibits controlled reactivity towards a variety of nucleophiles. It can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to produce ketones without the common side reaction of over-addition to form tertiary alcohols. This level of control is crucial for the precise construction of larger, non-pharmacological molecules where specific functional groups are required.
The functionalization at the 9-position of the xanthene is a critical step in the synthesis of various compounds with applications in materials science. acs.org The use of this compound allows for the introduction of a wide array of substituents at this position, thereby modifying the electronic and steric properties of the resulting molecule. This makes it a valuable precursor for creating bespoke organic molecules for research in areas such as organic electronics and photochemistry.
Table 1: Reactivity of this compound with Nucleophiles
| Nucleophile | Product | Significance |
| Grignard Reagent (R-MgX) | 9-Acyl-9H-xanthene | Controlled ketone synthesis, avoiding over-addition. |
| Organolithium Reagent (R-Li) | 9-Acyl-9H-xanthene | Access to a wide range of ketone derivatives. |
| Reducing Agents (e.g., LiAlH₄) | 9-Formyl-9H-xanthene | Synthesis of the corresponding aldehyde. |
In the realm of total synthesis, the xanthene core is a structural motif found in a number of natural products. researchgate.netresearchgate.net While many of these have biological activity, the synthetic strategies developed to construct them are often applied to other complex, non-pharmacological targets. The stability of the xanthene ring system, coupled with the versatile reactivity of the Weinreb amide, makes this compound an attractive intermediate.
Its role as a strategic intermediate allows for the late-stage introduction of key functionalities. For example, a complex organic fragment can be built upon the xanthene scaffold via the Weinreb amide, with the xanthene portion of the molecule providing a rigid and well-defined three-dimensional structure. This approach is particularly useful in the synthesis of complex polycyclic aromatic systems or other intricate molecular architectures where precise control over the assembly of the final structure is paramount. The synthesis of highly functionalized xanthenes presents a significant synthetic challenge due to their unique ring systems, and intermediates like this compound can simplify these complex synthetic routes. researchgate.net
Role in Materials Science and Functional Molecule Design
The photophysical and electronic properties of the xanthene core have led to its widespread use in materials science. researchgate.net this compound serves as a key precursor in the development of a variety of functional molecules, including fluorescent probes, components for optoelectronic devices, and photoactivatable reagents.
Xanthene derivatives are the foundational structures for some of the most well-known fluorescent dyes, such as fluorescein (B123965) and rhodamine. researchgate.netnih.govnih.gov These dyes are characterized by their high fluorescence quantum yields, excellent photostability, and tunable optical properties. rsc.org The synthesis of novel xanthene-based dyes often involves the modification of the core structure to fine-tune their absorption and emission wavelengths.
This compound is a valuable precursor in this field because the Weinreb amide at the 9-position can be converted into a variety of other functional groups. This allows for the attachment of different substituents that can modulate the electronic properties of the xanthene π-system, thereby shifting the fluorescence to different parts of the spectrum, including the near-infrared (NIR) region which is particularly useful for deep tissue imaging applications. rsc.orgrsc.org The development of new synthetic routes to access a variety of xanthene dyes is an active area of research, and versatile precursors are highly sought after. nih.gov
The application of xanthene derivatives is expanding into the field of organic electronics. researchgate.netacs.org Specifically, certain xanthene-based molecules have shown promise as hole-transporting materials in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The rigid and planar structure of the xanthene core can facilitate π-π stacking and charge transport, which are crucial properties for efficient OLED performance.
This compound can serve as a starting material for the synthesis of these advanced materials. By reacting the Weinreb amide with appropriate aromatic or heterocyclic nucleophiles, it is possible to create larger, conjugated systems based on the xanthene scaffold. These new molecules can then be evaluated for their electronic properties and their suitability for use in optoelectronic devices. The ability to systematically modify the structure of the xanthene derivative is key to optimizing its performance in these applications.
In the context of sensor technologies, the fluorescence of xanthene derivatives can be designed to respond to the presence of specific analytes. researchgate.net While many examples exist of fluorescent sensors based on the modification of the phenolic or amino groups of fluorescein and rhodamine, functionalization at the 9-position also plays a role in modulating sensor activity. This compound provides a synthetic handle to attach recognition moieties that can bind to target molecules, leading to a change in the fluorescence signal.
Photoactivatable, or "caged," compounds are molecules that are inert until activated by light. This allows for the precise spatial and temporal control of the release of a chemical species. The xanthene scaffold has been explored for its potential in designing such photoactivatable systems. nih.gov
Research has shown that xanthene-9-carboxylic acid, a related compound, can function as a photo-triggered carbon monoxide (CO) releasing molecule. researchgate.net This indicates that the bond between the 9-carbon of the xanthene ring and the carbonyl group can be cleaved by light. This property is highly relevant to the design of photoactivatable reagents. This compound, by virtue of this shared xanthene-9-carbonyl core, is a potential precursor for a new class of photoactivatable reagents. The Weinreb amide could be used to attach a variety of molecules that could then be released upon photoactivation. This emerging area of research could lead to new tools for chemistry and materials science where on-demand release of a chemical is required.
Development of Novel Synthetic Methodologies Leveraging the Weinreb Amide and Xanthene Scaffolds
The core strength of utilizing this compound lies in the predictable and clean reactivity of the Weinreb amide group. This functionality is renowned for its ability to react with a wide array of organometallic reagents, such as Grignard and organolithium compounds, to furnish ketones in high yields without the common problem of over-addition to form tertiary alcohols. orientjchem.orgresearchgate.net This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate. orientjchem.org
When this reactivity is coupled with the bulky, three-dimensional structure of the xanthene scaffold, new synthetic possibilities emerge. The xanthene moiety can influence the stereochemical outcome of reactions at the carbonyl center and can be a foundational structure for the synthesis of more complex, biologically active molecules. nih.gov
Synthesis and Key Reactions
The synthesis of this compound typically proceeds from xanthene-9-carboxylic acid. Standard methodologies for Weinreb amide formation can be employed, such as the conversion of the carboxylic acid to its corresponding acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride. researchgate.net Alternative, milder methods using coupling reagents are also applicable. researchgate.net
Once formed, this compound serves as a key intermediate for the introduction of various functional groups at the 9-position of the xanthene core. For instance, reaction with aryl or alkyl Grignard reagents can lead to the corresponding 9-aroyl- or 9-alkanoyl-xanthenes. The reduction of the Weinreb amide using a mild hydride source, such as lithium aluminum hydride, provides a straightforward route to 9-formyl-9H-xanthene. orientjchem.org
A novel sequential process has been developed utilizing Weinreb amides and vinyl Grignard reagents, which involves a nucleophilic substitution followed by a Michael-type reaction. organic-chemistry.org This methodology, when applied to this compound, could open avenues for the synthesis of β-functionalized ketones anchored to the xanthene scaffold.
The table below summarizes the potential transformations of this compound based on established Weinreb amide chemistry.
| Reagent | Product Type | Potential Application |
| R-MgX (Grignard Reagent) | Ketone (9-Acyl-9H-xanthene) | Synthesis of complex xanthene derivatives |
| R-Li (Organolithium Reagent) | Ketone (9-Acyl-9H-xanthene) | Introduction of diverse functional groups |
| LiAlH₄ (Lithium Aluminum Hydride) | Aldehyde (9-Formyl-9H-xanthene) | Access to xanthene-based aldehydes |
| Vinyl-MgBr then Nu⁻ | β-Functionalized Ketone | Elaboration of the xanthene core |
Emerging Research Directions
Current research efforts are focused on expanding the synthetic utility of this compound. One promising area is its use in cascade reactions, where the initial product of the Weinreb amide reaction undergoes subsequent intramolecular transformations, guided by the rigid xanthene backbone. The steric bulk of the xanthene can be exploited to control regioselectivity and stereoselectivity in these processes.
Furthermore, the xanthene scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govresearchgate.net By using this compound as a building block, chemists can efficiently generate libraries of novel xanthene derivatives for biological screening. The development of palladium-catalyzed C-H functionalization of Weinreb amides also presents an exciting future direction, potentially allowing for the direct modification of the aromatic rings of the xanthene scaffold. ntu.edu.sg
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
